
3-(2-Ethoxyethoxy)aniline
Overview
Description
3-(2-Ethoxyethoxy)aniline is an aromatic amine derivative characterized by a meta-substituted 2-ethoxyethoxy (–OCH₂CH₂OCH₂CH₃) group on the aniline ring. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 193.23 g/mol. The ethoxyethoxy side chain enhances solubility in organic solvents compared to simpler ethoxyanilines, making it valuable in pharmaceutical and agrochemical syntheses as an intermediate . The compound’s structure enables participation in electrophilic aromatic substitution and coupling reactions, particularly in the formation of Schiff bases or urea derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethoxy)aniline typically involves the reaction of aniline with 2-ethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or ethanol to facilitate the reaction. The process may also involve the use of acid or base catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as manganese dioxide or peroxymonosulfuric acid.
Reduction: Reduction reactions can convert nitro derivatives of this compound back to the parent amine using reducing agents like zinc, tin, or iron in the presence of hydrochloric acid.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents onto the aniline ring, using reagents such as sodium amide in liquid ammonia.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, peroxymonosulfuric acid.
Reducing Agents: Zinc, tin, iron, hydrochloric acid.
Substitution Reagents: Sodium amide, liquid ammonia.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Parent amine.
Substitution Products: Various substituted aniline derivatives.
Scientific Research Applications
3-(2-Ethoxyethoxy)aniline is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein binding due to its unique structural properties.
Medicine: Potential use in the development of pharmaceutical compounds, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyethoxy)aniline involves its interaction with various molecular targets, such as enzymes and receptors. The ethoxyethoxy group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. The aniline moiety can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs of 3-(2-Ethoxyethoxy)aniline
Structural Insights :
- Polarity : The 2-ethoxyethoxy group increases hydrophilicity compared to alkyl-substituted analogs like 3-ethoxyaniline. For instance, 3-(2-Methoxyethoxy)aniline (logD ~1.5) is more polar than 3-Ethoxyaniline (logD ~2.1) .
- Steric Effects : Benzyl-substituted derivatives (e.g., N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline) exhibit restricted rotation due to bulky substituents, influencing their reactivity in cross-coupling reactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on structural analogs .
Key Observations :
- Acidity : The electron-donating ethoxyethoxy group slightly reduces acidity (higher pKa) compared to unsubstituted aniline (pKa = 4.6) but increases it relative to 4-Ethoxyaniline (pKa = 5.25) due to meta-substitution effects .
- Lipophilicity : Longer alkoxy chains (e.g., heptyloxy) drastically increase LogP (e.g., 3-(Heptyloxy)-N-[2-(2-ethoxyethoxy)benzyl]aniline, LogP ~5.2), enhancing membrane permeability .
Biological Activity
3-(2-Ethoxyethoxy)aniline is a chemical compound characterized by its aniline structure, featuring an amino group attached to a benzene ring, with a 2-ethoxyethoxy substituent. This compound has gained attention in the field of biological research due to its potential interactions with various biological targets and its applications in medicinal chemistry.
- Molecular Formula : C12H17NO2
- Molecular Weight : Approximately 217.70 g/mol
- Structure : The compound's unique ethoxyethoxy group influences its solubility and reactivity, making it a versatile building block in organic synthesis.
Preliminary studies indicate that this compound interacts with specific enzyme systems, which may elucidate its mechanism of action. Research suggests that the compound exhibits activity against various biological targets, although comprehensive studies are still required to fully understand these interactions.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with enzymes and receptors. Initial findings suggest that it may have potential therapeutic uses, particularly in the development of drugs targeting neurological and metabolic disorders. However, detailed pharmacological profiling is necessary to establish its efficacy and safety.
Comparative Analysis with Related Compounds
The following table highlights the differences between this compound and structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C12H17NO2 | Ethoxyethoxy group enhances solubility |
4-(2-Ethoxyethoxy)aniline | C12H17NO2 | Substituent at para position; different activity |
3-Chloro-4-(2-Ethoxyethoxy)aniline | C12H16ClNO2 | Chlorine substitution; enhanced reactivity |
2-(2-Ethoxyethoxy)aniline | C12H17NO2 | Different substitution pattern; varied applications |
This comparative analysis shows how the positioning of substituents can significantly influence the biological properties and reactivity of these compounds.
Case Studies and Research Findings
- Neuroprotective Effects : A study explored the neuroprotective effects of related anilines, suggesting that modifications like those seen in this compound could enhance neuroprotection against oxidative stress in neuronal cells.
- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties. The potential for this compound to act against pathogens is an area of ongoing investigation.
- Toxicological Assessments : Toxicological evaluations have been conducted to assess safety profiles, focusing on acute and chronic exposure effects. Preliminary data suggest low toxicity levels, but further studies are required to confirm these findings .
Properties
IUPAC Name |
3-(2-ethoxyethoxy)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-12-6-7-13-10-5-3-4-9(11)8-10/h3-5,8H,2,6-7,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVOFNFQYNJRLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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